molecular formula C20H22ClN3O3S B11221280 N-(5-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(5-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11221280
M. Wt: 419.9 g/mol
InChI Key: BXMJMBVOMNFVOV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system substituted with various functional groups. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is formed through a cyclization reaction involving a substituted aniline and a sulfonamide derivative under acidic conditions.

    Introduction of Substituents: The isobutyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Chlorination: The chlorination of the phenyl ring is achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzothiadiazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the parent compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H22ClN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H22ClN3O3S/c1-12(2)11-24-14(4)23-28(26,27)19-9-15(6-8-18(19)24)20(25)22-17-10-16(21)7-5-13(17)3/h5-10,12H,11H2,1-4H3,(H,22,25)

InChI Key

BXMJMBVOMNFVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C

Origin of Product

United States

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